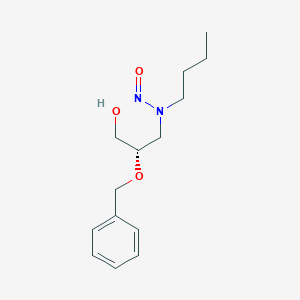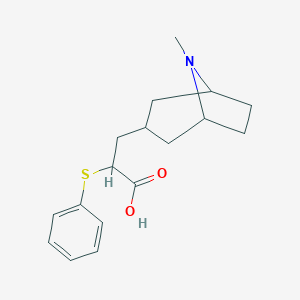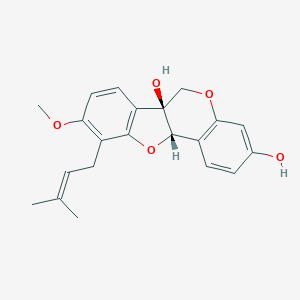
N-Estearoil Fitospingosina
Descripción general
Descripción
Ceramide 3 is a dihydroceramide compound where the ceramide N-acyl group is specified as octadecanoyl (stearoyl). This compound is a type of sphingolipid, which are essential components of cell membranes and play crucial roles in cellular processes such as signal transduction and cell recognition .
Aplicaciones Científicas De Investigación
Ceramide 3 has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex sphingolipids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to sphingolipid metabolism.
Industry: Utilized in the production of cosmetics and skincare products due to its moisturizing properties.
Mecanismo De Acción
N-Stearoyl Phytosphingosine, also known as N-(octadecanoyl)-4R-hydroxysphinganine or N-(stearoyl)-phytoceramide, is a sphingolipid frequently found in mammalian skin, plants, and yeast . It has been used as an ingredient in cosmetics due to its beneficial effects on the skin .
Target of Action
N-Stearoyl Phytosphingosine primarily targets allergic cytokines, specifically IL-4 and TNF-α . These cytokines play a crucial role in the immune response, particularly in inflammation and allergic reactions .
Mode of Action
N-Stearoyl Phytosphingosine interacts with its targets by inhibiting the expression of IL-4 and TNF-α . It also inhibits the activation of transcription factors NF-κB and c-jun in histamine-stimulated skin tissues .
Biochemical Pathways
N-Stearoyl Phytosphingosine affects the biochemical pathways involved in apoptosis, cell differentiation, and the proliferation of smooth muscle cells . It also inhibits the mitochondrial respiratory chain .
Pharmacokinetics
It is known that it is an intercellular lipid, suggesting that it may be metabolized and distributed within the cells .
Result of Action
The action of N-Stearoyl Phytosphingosine results in the inhibition of histamine-induced scratching behavior and vascular permeability . It also suppresses the expression of allergic cytokines and the activation of transcription factors in histamine-stimulated skin tissues .
Action Environment
The action of N-Stearoyl Phytosphingosine is influenced by the environment in which it is applied. For instance, when used in cosmetics, it is applied to the skin, where it interacts with the skin’s natural lipids and proteins . The efficacy and stability of N-Stearoyl Phytosphingosine can be influenced by factors such as the pH of the skin, the presence of other compounds, and the temperature .
Análisis Bioquímico
Biochemical Properties
N-Stearoyl Phytosphingosine is an intercellular lipid that interacts with various biomolecules. It has been found to inhibit the expression of allergic cytokines, such as IL-4 and TNF-alpha . This suggests that N-Stearoyl Phytosphingosine may interact with these cytokines or their receptors, affecting their signaling pathways .
Cellular Effects
In terms of cellular effects, N-Stearoyl Phytosphingosine influences cell function by regulating the action of histamine and the activation of transcription factors NF-κB and c-jun . These effects can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-Stearoyl Phytosphingosine exerts its effects through several mechanisms. It inhibits the expression of allergic cytokines, possibly by binding to their receptors or influencing their signaling pathways . It also impacts the activation of transcription factors, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, N-Stearoyl Phytosphingosine has shown to inhibit histamine-induced scratching behavior and vascular permeability in mice
Dosage Effects in Animal Models
The effects of N-Stearoyl Phytosphingosine can vary with different dosages in animal models
Metabolic Pathways
It is known to be a component of ceramides, which are involved in various cellular processes
Transport and Distribution
N-Stearoyl Phytosphingosine is an intercellular lipid, suggesting that it is transported and distributed within cells
Subcellular Localization
The subcellular localization of N-Stearoyl Phytosphingosine is not explicitly known. As a component of ceramides, it is likely to be found in the cell membrane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ceramide 3 typically involves the acylation of sphinganine with octadecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
On an industrial scale, the production of Ceramide 3 may involve enzymatic methods using specific acyltransferases that catalyze the transfer of the octadecanoyl group to sphinganine. This method is advantageous due to its specificity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ceramide 3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide bond.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used for substitution reactions.
Major Products
Oxidation: Formation of N-(octadecanoyl)-4-ketosphinganine.
Reduction: Formation of N-(octadecanoyl)-4-aminosphinganine.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(octadecanoyl)-sphing-4-enine-1-phosphocholine
- N-(octadecanoyl)-ethanolamine
- N-(octadecanoyl)-sphingosine-1-phosphocholine
Uniqueness
Ceramide 3 is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties compared to other similar compounds. This hydroxylation affects its interaction with enzymes and receptors, making it a valuable compound for studying sphingolipid metabolism and function .
Propiedades
IUPAC Name |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZRNEGTKRQRFV-LFBNJJMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H73NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963881, DTXSID901335580 | |
| Record name | N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34354-88-6, 475995-75-6 | |
| Record name | Ceramide 3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34354-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ceramide (Octadecanamide, N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Stearoyl Phytosphingosine influence the structure and properties of cell membranes?
A1: Research using molecular dynamics simulations has shown that N-Stearoyl Phytosphingosine (and other ceramides) can significantly impact the physical properties of model cell membranes . These include:
Q2: What is the significance of the diverse fatty acid chain lengths found in phytoceramides, and how do they compare to N-Stearoyl Phytosphingosine in terms of their effects on the skin?
A2: Human skin ceramides naturally contain a mixture of fatty acids with varying chain lengths, with C24 being the most abundant . This diversity is believed to be crucial for the optimal functioning of the skin barrier. While N-Stearoyl Phytosphingosine (with its C18 fatty acid chain) has shown skin benefits, studies indicate that phytoceramides containing a broader range of fatty acid chain lengths (C16 to C26), mimicking the natural composition, exhibit superior efficacy in improving skin barrier function and hydration compared to N-Stearoyl Phytosphingosine alone .
Q3: How does the additional hydroxyl group in phytosphingosine, compared to sphingosine, contribute to the properties of N-Stearoyl Phytosphingosine in membranes?
A3: The distinctive hydroxyl group on the 4-ene position of phytosphingosine plays a critical role in the behavior of N-Stearoyl Phytosphingosine within membranes . This hydroxyl group enables:
Q4: What are the potential cosmetic applications of N-Stearoyl Phytosphingosine based on its observed effects on skin properties?
A4: N-Stearoyl Phytosphingosine has been explored for its potential in cosmetics, particularly in addressing dry skin conditions like atopic dermatitis . Its observed effects on skin include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B131830.png)
![methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate](/img/structure/B131831.png)









